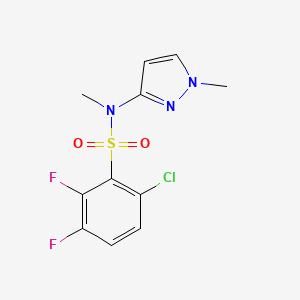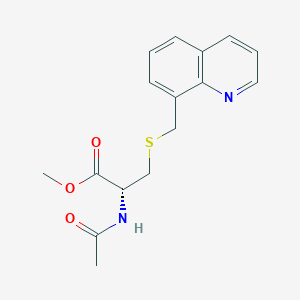
1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide, also known as DFP-10825, is a chemical compound that has been studied for its potential use in treating various diseases. This compound has been synthesized using a variety of methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mecanismo De Acción
1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX, carbonic anhydrase XII, and histone deacetylases. Inhibition of these enzymes has been linked to the anti-cancer, anti-inflammatory, and neuroprotective effects of 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide.
Biochemical and Physiological Effects
1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and protection of neurons from oxidative stress. In addition, 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide has been shown to have low toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without affecting cell viability. However, one limitation is the limited availability of 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide, which can make it difficult to conduct large-scale experiments.
Direcciones Futuras
For research on 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide include investigating its potential use in combination with other drugs for cancer treatment, further exploring its anti-inflammatory effects, and investigating its potential use in treating neurodegenerative disorders. Additionally, further studies are needed to investigate the long-term effects of 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide on cell viability and toxicity.
Métodos De Síntesis
1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide has been synthesized using a variety of methods, including the reaction of 1-(2,2-difluoroethyl)pyrazole-4-carboxylic acid with 3-methoxy-2,5-dimethylphenylamine, followed by sulfonation with chlorosulfonic acid. Another method involves the reaction of 1-(2,2-difluoroethyl)pyrazole-4-carboxylic acid with 3-methoxy-2,5-dimethylphenylhydrazine, followed by sulfonation with sulfuric acid. Both methods have been reported to yield high purity 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide.
Aplicaciones Científicas De Investigación
1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-N-(3-methoxy-2,5-dimethylphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O3S/c1-9-4-12(10(2)13(5-9)22-3)18-23(20,21)11-6-17-19(7-11)8-14(15)16/h4-7,14,18H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMRHESCYDWDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C)NS(=O)(=O)C2=CN(N=C2)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622933.png)
![1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole](/img/structure/B6622936.png)
![3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B6622939.png)
![5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)
![4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6622950.png)
![4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid](/img/structure/B6622957.png)
![3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid](/img/structure/B6622961.png)
![5-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622978.png)
![1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one](/img/structure/B6622980.png)
![3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid](/img/structure/B6622989.png)
![2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid](/img/structure/B6622994.png)


